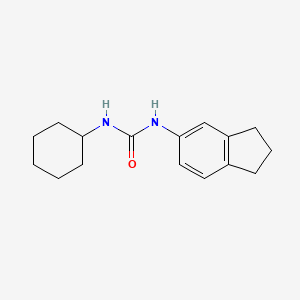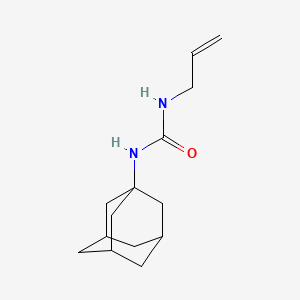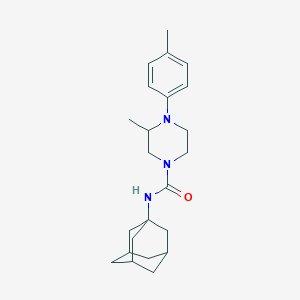![molecular formula C17H24N2O B4278302 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea](/img/structure/B4278302.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea
Vue d'ensemble
Description
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions.
Mécanisme D'action
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for the production of cGMP. By increasing the levels of cGMP, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 promotes the relaxation of smooth muscle cells, leading to vasodilation and improved blood flow. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to inhibit the proliferation of smooth muscle cells, which can contribute to the development of conditions such as pulmonary hypertension.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to have a number of other biochemical and physiological effects. For example, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 can inhibit platelet aggregation, which can be beneficial in preventing blood clots. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 in lab experiments is its specificity for sGC, which can help to minimize off-target effects. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to be relatively stable under a wide range of conditions, making it a useful tool for studying the role of cGMP signaling in various biological processes. However, one limitation of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 is its relatively low potency compared to other sGC activators, which can make it less effective in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272. One area of focus is the development of more potent sGC activators that can be used to treat a wider range of medical conditions. Additionally, there is growing interest in the potential use of sGC activators in combination with other drugs, such as phosphodiesterase inhibitors, to achieve greater therapeutic effects. Finally, there is a need for further research into the long-term safety and efficacy of sGC activators, particularly in the context of chronic conditions such as heart failure.
Conclusion:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 is a promising compound that has shown potential for the treatment of a wide range of medical conditions. Its ability to activate sGC and increase cGMP levels has been shown to have a number of beneficial effects, including vasodilation, inhibition of platelet aggregation, and antioxidant properties. While there are some limitations to using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 in lab experiments, its specificity for sGC and relative stability make it a useful tool for studying cGMP signaling. Looking to the future, there are a number of exciting directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272, including the development of more potent sGC activators and the exploration of combination therapies with other drugs.
Applications De Recherche Scientifique
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been extensively studied for its potential use in treating various medical conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. In vitro studies have shown that N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 can increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in the relaxation of smooth muscle cells. This property makes N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 a promising candidate for the treatment of pulmonary hypertension and other conditions characterized by the constriction of blood vessels.
Propriétés
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-11-4-3-5-15(8-11)19-17(20)18-12(2)16-10-13-6-7-14(16)9-13/h3-5,8,12-14,16H,6-7,9-10H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPCPDQHYOTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)
![N-(2-chlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278221.png)

![N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4278235.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4278257.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)
![3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278266.png)
![3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278269.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea](/img/structure/B4278300.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B4278303.png)
![3-[(diallylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278308.png)
